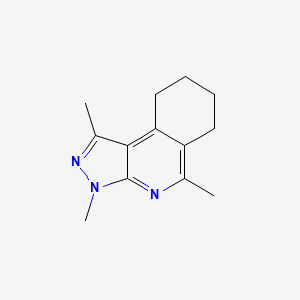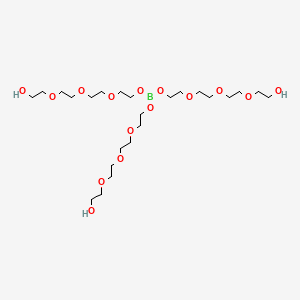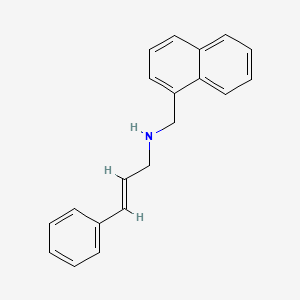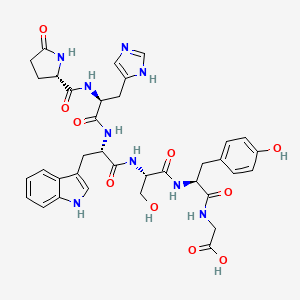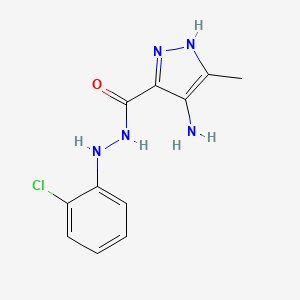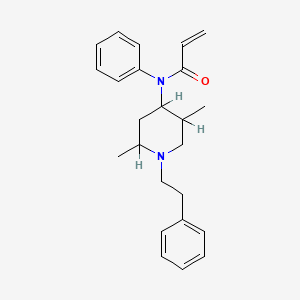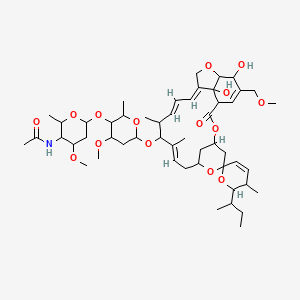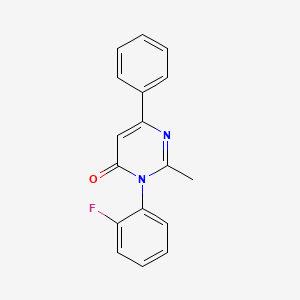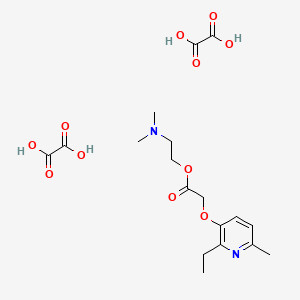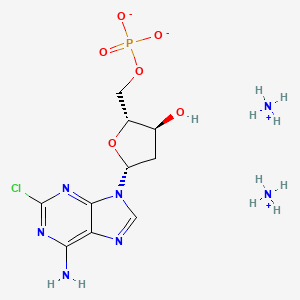
Cladribine 5'-monophosphate diammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cladribine 5’-monophosphate diammonium is a derivative of cladribine, a purine nucleoside analog. It is primarily used in the treatment of certain types of leukemia and multiple sclerosis. This compound is known for its ability to selectively target and suppress lymphocytes, which are implicated in the pathogenesis of these diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cladribine 5’-monophosphate diammonium is synthesized through the phosphorylation of cladribine by the enzyme deoxycytidine kinase. This reaction produces cladribine 5’-monophosphate, which is then converted to its diammonium salt form .
Industrial Production Methods
The industrial production of cladribine 5’-monophosphate diammonium involves large-scale enzymatic reactions under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Cladribine 5’-monophosphate diammonium undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activation and deactivation within the body .
Common Reagents and Conditions
The phosphorylation of cladribine to form cladribine 5’-monophosphate requires the enzyme deoxycytidine kinase. Dephosphorylation is catalyzed by cytoplasmic 5’-nucleotidase .
Major Products Formed
The major products formed from these reactions include cladribine diphosphate and cladribine triphosphate, which are the active forms of the compound .
Scientific Research Applications
Cladribine 5’-monophosphate diammonium has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of nucleoside analogs.
Biology: The compound is used in cell biology to study the mechanisms of lymphocyte suppression and apoptosis.
Medicine: It is used in the treatment of multiple sclerosis and certain types of leukemia.
Mechanism of Action
Cladribine 5’-monophosphate diammonium exerts its effects by mimicking the nucleoside deoxyadenosine. Once inside the cell, it is phosphorylated to its active triphosphate form, which is incorporated into the cellular DNA. This incorporation disrupts DNA synthesis and repair, leading to apoptosis of the targeted lymphocytes .
Comparison with Similar Compounds
Cladribine 5’-monophosphate diammonium is often compared with other purine nucleoside analogs such as fludarabine and clofarabine. While all these compounds share a similar mechanism of action, cladribine 5’-monophosphate diammonium is unique in its selective targeting of lymphocytes and its resistance to breakdown by adenosine deaminase .
List of Similar Compounds
- Fludarabine
- Clofarabine
- Pentostatin
Properties
CAS No. |
104959-35-5 |
|---|---|
Molecular Formula |
C10H19ClN7O6P |
Molecular Weight |
399.73 g/mol |
IUPAC Name |
diazanium;[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13ClN5O6P.2H3N/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20;;/h3-6,17H,1-2H2,(H2,12,14,15)(H2,18,19,20);2*1H3/t4-,5+,6+;;/m0../s1 |
InChI Key |
XGWMWBRVXIGUPS-FVALZTRZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



